For example, in the synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines [], 1-(Naphthalen-2-yl)piperazine is coupled with an alkyl halide (specifically, a berberine derivative containing a pentyl bromide moiety) in the presence of a base. This suggests that 1-(Naphthalen-2-yl)piperazine can be synthesized by reacting 2-bromonaphthalene with piperazine.
Research suggests that certain derivatives of 1-(Naphthalen-2-yl)piperazine possess cytotoxic activity against cancer cell lines []. These compounds exhibited selective toxicity towards cervical cancer cells (HeLa and CaSki) while showing minimal inhibitory concentration towards normal cells (MDCK). The presence of specific substituents, such as naphthyl, benzhydryl, benzoyl, furoyl, and heterocyclic rings on the piperazine ring, appears to be crucial for the observed cytotoxic effects.
1-(Naphthalen-2-yl)piperazine serves as a key structural motif in the development of S1RA, a potent and selective σ(1) receptor antagonist []. S1RA demonstrated high affinity for σ(1) receptors and exhibited efficacy in preclinical models of neurogenic and neuropathic pain. The presence of an ethylenoxy spacer and small cyclic amines, like morpholine, on the piperazine nitrogen were found to be crucial for its selectivity towards σ(1) receptors over σ(2) receptors.
Derivatives of 1-(Naphthalen-2-yl)piperazine have been explored as inhibitors of human equilibrative nucleoside transporters (ENTs) []. These compounds showed potential in modulating nucleoside transport, which plays a vital role in nucleotide synthesis, adenosine regulation, and chemotherapy.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2